cynR protein - 147338-82-7

cynR protein

Catalog Number: EVT-1518367
CAS Number: 147338-82-7
Molecular Formula: C12H14O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CynR protein is a transcriptional regulator belonging to the LysR family, primarily found in Escherichia coli. It plays a crucial role in the regulation of the cyn operon, which is involved in cyanate metabolism. CynR positively regulates the expression of the cynTSX operon while also negatively autoregulating its own transcription. This dual function highlights the complexity of gene regulation within bacterial systems.

Source and Classification

CynR protein is sourced from Escherichia coli, a common bacterium found in the intestines of humans and animals. It is classified as a member of the LysR family of transcriptional regulators, which are characterized by their helix-turn-helix DNA-binding motifs. These proteins typically respond to environmental signals and modulate gene expression accordingly.

Synthesis Analysis

Methods and Technical Details

The synthesis of CynR protein can be achieved through various methods, including:

  • Cell-Free Protein Synthesis: This technique allows for the production of proteins without living cells, facilitating easier manipulation of reaction conditions. The use of reticulocyte lysate or wheat germ extracts can provide high yields of functional protein.
  • Bacterial Expression Systems: The most common method involves cloning the cynR gene under a T7 promoter and expressing it in E. coli using T7 RNA polymerase. This system allows for high-level expression and straightforward purification.

Purification techniques include:

  • Ion-Exchange Chromatography: Utilizes differences in charge to separate proteins.
  • Affinity Chromatography: Exploits specific binding interactions between proteins and ligands.
  • Ammonium Sulfate Fractionation: A method to precipitate proteins based on solubility differences.

These methods collectively yield pure CynR protein suitable for functional studies and structural analysis .

Molecular Structure Analysis

Structure and Data

CynR protein exhibits a typical structure for LysR family members, featuring a conserved helix-turn-helix motif that facilitates DNA binding. Structural studies have shown that CynR binds specifically to a 136-base pair fragment encompassing both its promoter and the cynTSX operon promoter. The binding affinity and specificity are critical for its regulatory functions.

Data from gel shift assays confirm that CynR interacts with DNA, which is essential for its role as a transcriptional regulator .

Chemical Reactions Analysis

Reactions and Technical Details

CynR protein participates in several key reactions:

  • DNA Binding: The primary reaction involves binding to specific DNA sequences upstream of the cyn operon, influencing transcription rates.
  • Regulatory Feedback Loop: CynR autoregulates its own expression by binding to its promoter region, thus modulating its levels in response to cellular conditions.

Understanding these reactions is crucial for elucidating how CynR integrates environmental signals to control gene expression effectively .

Mechanism of Action

Process and Data

The mechanism by which CynR exerts its regulatory effects involves several steps:

  1. Binding to DNA: CynR recognizes and binds to specific sequences in the promoter regions of the cyn operon.
  2. Transcriptional Activation: Upon binding, it facilitates the recruitment of RNA polymerase, enhancing transcription initiation for the cyn operon.
  3. Autoregulation: CynR also binds to its own promoter, preventing excessive production of itself, thereby maintaining homeostasis within the cell.

This finely tuned mechanism allows Escherichia coli to adapt to varying concentrations of cyanate in its environment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CynR protein has several notable physical and chemical properties:

  • Molecular Weight: Approximately 30 kDa (kilodaltons).
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within a neutral pH range.
  • Stability: The protein is stable under physiological conditions but may require specific buffers for optimal activity during purification.

These properties are essential for understanding how CynR interacts with other biomolecules and its stability during experimental procedures .

Applications

Scientific Uses

CynR protein has several applications in scientific research:

  • Gene Regulation Studies: Its role as a transcriptional regulator makes it an ideal model for studying gene expression mechanisms in bacteria.
  • Biotechnological Applications: Understanding CynR's regulatory mechanisms can inform metabolic engineering strategies aimed at optimizing cyanate utilization in bioprocesses.
  • Protein Interaction Studies: As a DNA-binding protein, CynR can be used to explore protein-DNA interactions, providing insights into transcriptional regulation networks.

Research involving CynR contributes significantly to our understanding of bacterial adaptation mechanisms and has potential implications in biotechnology and synthetic biology .

Introduction to CynR Protein

Biological Context of Cyanate Metabolism in Escherichia coli

Cyanate (OCN⁻) is a toxic nitrogenous compound that disrupts cellular metabolism in Escherichia coli at concentrations as low as 1 mM. To mitigate this toxicity, E. coli employs the cyn operon, enabling cyanate detoxification and utilization as a nitrogen source. The operon’s enzymatic machinery catalyzes bicarbonate-dependent decomposition of cyanate into ammonia and carbon dioxide. Strains lacking this system show severe growth inhibition upon cyanate exposure, whereas those expressing the operon can tolerate concentrations up to 20 mM and assimilate cyanate-derived nitrogen. Critically, cyanate degradation requires coordinated activity of permease and enzymatic components—strains lacking the permease cynT are hypersensitive to cyanate due to uncontrolled intracellular accumulation, underscoring the system’s role in both detoxification and nitrogen cycling [1].

CynR as a Member of the LysR-Type Transcriptional Regulator (LTTR) Family

CynR belongs to the LysR-type transcriptional regulator (LTTR) family, the most prevalent class of bacterial transcriptional regulators. LTTRs share a conserved domain architecture:

  • An N-terminal helix-turn-helix (HTH) DNA-binding domain
  • A central co-inducer recognition domain
  • A C-terminal oligomerization domain

Like other LTTRs, CynR functions as a homotetramer, with oligomerization mediated by its regulatory domain. Structural studies reveal that the CynR regulatory domain forms dimers via two distinct interfaces, with tetramerization requiring full-length protein [3]. CynR shares significant sequence homology with LTTR signature proteins (e.g., OxyR and CysB), particularly in the HTH motif and residues governing inducer-specific responses. LTTRs typically regulate divergent promoters and respond to small-molecule effectors—features central to CynR’s function [3] [4].

Table 1: Key Features of LTTR Family Proteins

PropertyCynRCanonical LTTRs
Domain StructureN-terminal HTH, central inducer-binding, C-terminal oligomerizationConserved across family
Oligomerization StateTetramer (dimer of dimers)Tetrameric
DNA BindingBinds asymmetric/symmetric sequencesBends DNA via conserved HTH
Inducer ResponseCyanate/azideSmall-molecule metabolites
AutoregulationRepresses own transcriptionCommon feature

Genomic Organization of the cyn Operon and Regulatory Network

The cyn operon (cynTSX) and its regulator cynR exhibit a compact, overlapping genetic arrangement optimized for cyanate-responsive control:

  • Divergent Transcription: The cynR promoter and cynTSX promoter are adjacent but oriented in opposite directions, with their transcription start sites separated by 63 bp. This proximity allows CynR to bind a single intergenic region and coordinately regulate both promoters [5] [6].
  • Gene Composition:
  • cynT: Encodes cyanate permease, essential for energy-dependent cyanate uptake.
  • cynS: Encodes cyanase, catalyzing bicarbonate-dependent cyanate decomposition.
  • cynX: Encodes a protein of unknown function.
  • Regulatory Overlaps: The 3′-end of the cyn operon overlaps the lac operon by 98 nucleotides, suggesting potential cross-regulatory interactions [1].

CynR binds a 136-bp intergenic region between cynR and cynTSX, which harbors both promoters. DNase I footprinting shows CynR protects a 60-bp segment on the cynR coding strand and a 56-bp segment on the cynTSX strand. This binding induces significant DNA bending, which decreases in the presence of cyanate or its structural analog azide. The regulator exerts dual control: it represses its own transcription while activating cynTSX expression in response to cyanate [5] [6].

Table 2: Genes within the CynR Regulon

GeneFunctionRole in Cyanate MetabolismRegulation by CynR
cynRTranscriptional regulatorAutoregulationRepression
cynTCyanate permeaseCyanate uptakeActivation (cyanate-dependent)
cynSCyanaseCyanate decompositionActivation (cyanate-dependent)
cynXUnknown functionNot characterizedActivation (cyanate-dependent)

Transcriptional Regulation Mechanics

CynR’s regulatory mechanism exemplifies signal-responsive LTTR function:

  • Basal State: In the absence of cyanate, CynR represses cynR transcription by binding its promoter.
  • Inducer Recognition: Cyanate binding triggers a conformational shift in CynR, reducing DNA bending and enabling RNA polymerase access to the cynTSX promoter.
  • Cooperative Activation: At high cyanate concentrations, CynR binds cooperatively to low-affinity sites upstream of cynTSX, enhancing transcription.
  • Autoregulatory Loop: CynR represses its own expression irrespective of cyanate, creating feedback control [2] [6].

This precise orchestration allows E. coli to rapidly detoxify cyanate while minimizing energy expenditure on regulator synthesis.

Structural Basis of CynR Function

The CynR tetramer adopts distinct conformations in inducer-bound and unbound states:

  • Regulatory Domain Dimer Interface: Key residues (e.g., I106, A115, A226) undergo inducer-dependent repositioning. In the uninduced state, 59 residue-residue contacts stabilize the dimer; cyanate binding alters atomic interactions, yielding 258 contacts (vs. 245 uninduced), with only 62% shared between states.
  • DNA Binding Domain: The HTH motif engages the major groove of the target DNA. Binding spans four helical turns, centered around the –35 box of the cynTSX promoter.
  • Inducer Specificity: The central domain’s pocket selectively binds cyanate or azide, excluding structurally similar anions (e.g., carbonate) [3] [6].

This structural plasticity enables CynR to integrate cyanate availability with transcriptional output, ensuring metabolic adaptability.

Compound Names Mentioned: CynR protein, Cyanate, Cyanase, Cyanate permease, LysR-type transcriptional regulators (LTTRs), Azide, cyn operon (cynT, cynS, cynX)

Properties

CAS Number

147338-82-7

Product Name

cynR protein

Molecular Formula

C12H14O2

Synonyms

cynR protein

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